Xenopsin 2TFA(51827-01-1(free base)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

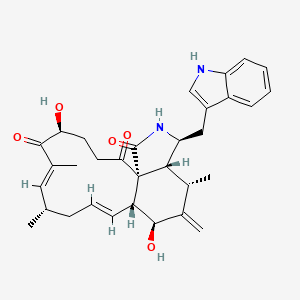

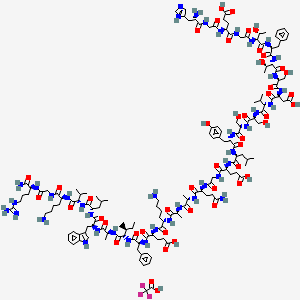

Xenopsina 2TFA (51827-01-1 base libre) es un octapéptido similar a la neurotensina que se aisló previamente de la piel de anfibios. Se ha estudiado por su capacidad para estimular la secreción pancreática exocrina de bicarbonato y proteína en perros conscientes . El compuesto tiene un peso molecular de 1208.23 y es conocido por su estructura compleja y actividad biológica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Xenopsina 2TFA implica el método de síntesis de péptidos en fase sólida (SPPS). Esta técnica permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso normalmente implica los siguientes pasos:

Carga de resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se añade el siguiente aminoácido a la cadena.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Métodos de Producción Industrial

La producción industrial de Xenopsina 2TFA sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Xenopsina 2TFA experimenta diversas reacciones químicas, entre ellas:

Oxidación: El péptido puede oxidarse para formar enlaces disulfuro, que son cruciales para su actividad biológica.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, alterando la estructura y la función del péptido.

Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Productos Principales

Los principales productos que se forman a partir de estas reacciones incluyen diversos análogos de Xenopsina 2TFA con actividades biológicas alteradas. Estos análogos se utilizan para estudiar la relación estructura-actividad del péptido .

Aplicaciones Científicas De Investigación

Xenopsina 2TFA tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la estimulación de la secreción pancreática y sus posibles efectos en otros procesos fisiológicos.

Medicina: Se explora su posible aplicación terapéutica en el tratamiento de trastornos pancreáticos y otras enfermedades.

Industria: Se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

Xenopsina 2TFA ejerce sus efectos uniéndose a receptores específicos en la superficie de las células diana. Esta unión desencadena una cascada de vías de señalización intracelular que conducen a la respuesta biológica deseada. El mecanismo de acción del péptido implica la activación de receptores acoplados a proteínas G (GPCR) y la posterior activación de efectores aguas abajo como la adenilato ciclasa y la fosfolipasa C .

Comparación Con Compuestos Similares

Compuestos Similares

Neurotensina: Un tridecapéptido que comparte similitudes estructurales con Xenopsina 2TFA y tiene actividades biológicas similares.

Sustancia P: Otro neuropéptido con funciones superpuestas en la estimulación de la secreción pancreática.

Singularidad

Xenopsina 2TFA es única debido a su secuencia específica de aminoácidos y su capacidad para estimular la secreción pancreática de manera similar a la neurotensina. Su estructura distintiva permite interacciones dirigidas con receptores específicos, lo que la convierte en una herramienta valiosa para estudiar las interacciones péptido-receptor y desarrollar terapias basadas en péptidos .

Propiedades

Fórmula molecular |

C51H75F6N13O14 |

|---|---|

Peso molecular |

1208.2 g/mol |

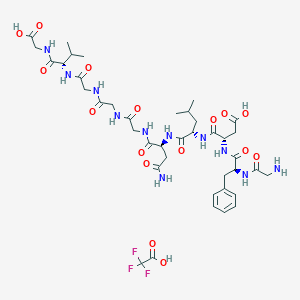

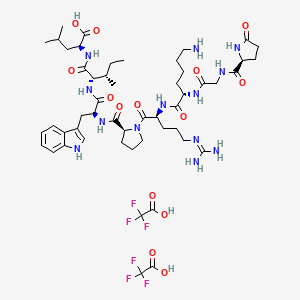

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H73N13O10.2C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;2*3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);2*(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;;/m0../s1 |

Clave InChI |

UCLPMNPCTKAOLM-XHOQWZSJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)

![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)

![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)

![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)

![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)

![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)

![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)